N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valylglycylglycine
Description
Properties
CAS No. |
557095-80-4 |
|---|---|
Molecular Formula |
C24H27N3O6 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C24H27N3O6/c1-14(2)22(23(31)26-11-20(28)25-12-21(29)30)27-24(32)33-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,22H,11-13H2,1-2H3,(H,25,28)(H,26,31)(H,27,32)(H,29,30)/t22-/m0/s1 |
InChI Key |
HZMHGDDTVURYLI-QFIPXVFZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Using Fmoc Chemistry
- The synthesis begins by anchoring the C-terminal amino acid (glycine) onto a solid support resin, such as Wang resin or Rink amide resin.
- The resin-bound amino acid provides a stable platform for peptide chain elongation.
- The Fmoc group is removed by treatment with a mild base, typically 20% piperidine in dimethylformamide (DMF), for 5-20 minutes at room temperature.
- This step exposes the free amine group for the next amino acid coupling.
- The next amino acid (glycine, then L-valine) is coupled using activated Fmoc-protected amino acids.
- Activation is commonly achieved using carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-diisopropylcarbodiimide (DIC), often combined with additives like Oxyma or hydroxybenzotriazole (HOBt) to suppress racemization and improve coupling efficiency.
- The coupling reaction is typically performed in DMF or a mixture of DMF and isopropanol, at room temperature for 30-60 minutes.
- Double coupling may be employed for difficult sequences to ensure completeness.
- The deprotection and coupling cycle is repeated for each amino acid in the sequence until the full peptide chain is assembled.
2.1.5 Final Cleavage and Purification
- After completion of the peptide chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIS), or ethanedithiol (EDT) to remove side-chain protecting groups and release the peptide.
- The crude peptide is then precipitated, typically with cold diethyl ether, and purified by preparative high-performance liquid chromatography (HPLC).
Alternative Coupling Techniques Using Smoc-Amino Acids
Recent advances include the use of 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) amino acids, which enable peptide synthesis in aqueous media, offering a greener alternative to traditional organic solvent-based methods:
- Smoc-amino acids are water-compatible and allow the replacement of organic solvents with water during synthesis.
- Coupling can be performed using in situ Oxyma activation or pre-activated N-hydroxysuccinimide (NHS) esters in aqueous buffer systems.
- Deprotection of the Smoc group is achieved with aqueous bases such as piperidine or ammonia at ambient temperature within 5-15 minutes.
- This method reduces racemization and aspartimide formation, especially when conducted at reduced temperatures for sensitive sequences.
- Fluorescence monitoring of coupling and deprotection steps is possible due to the fluorescence properties of Smoc groups, allowing real-time process control.
| Step | Traditional Fmoc SPPS | Smoc-Amino Acid SPPS |
|---|---|---|
| Solvent | DMF, DCM, organic solvents | Water or aqueous mixtures |
| Activation | Carbodiimides (EDC, DIC) + Oxyma/HOBt | In situ Oxyma or NHS ester formation |
| Deprotection | 20% piperidine in DMF | Aqueous piperidine, piperazine, NaOH, or ammonia |
| Reaction Time | 20-60 minutes per step | 5-15 minutes per step |
| Racemization | Low, but possible | No increased racemization observed |
| Environmental Impact | Use of organic solvents | Eco-friendly, solvent replacement with water |
| Monitoring | UV absorbance at 301 nm (Fmoc) | Fluorescence at λEx=280 nm; λEm=340 nm (Smoc) |
Synthesis of Fmoc-Protected Amino Acid Building Blocks
- Fmoc-protected amino acids such as Fmoc-L-valine are commercially available with high purity (>98%).
- Alternatively, Fmoc amino acid azides can be synthesized from protected amino acids and sodium azide via the mixed anhydride method, providing activated intermediates for peptide synthesis.
- These intermediates facilitate efficient coupling with reduced side reactions.
Summary Table of Preparation Parameters for N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valylglycylglycine
| Parameter | Description/Condition |
|---|---|
| Peptide Assembly | Sequential coupling of Gly, Gly, and L-Val residues |
| Protecting Group | Fmoc at N-terminus |
| Solid Support Resin | Wang or Rink amide resin |
| Coupling Agents | EDC/HOBt or EDC/Oxyma |
| Solvent | DMF or aqueous buffer (for Smoc) |
| Deprotection Reagent | 20% piperidine in DMF or aqueous base (Smoc) |
| Cleavage Reagent | TFA with scavengers (water, TIS, EDT) |
| Purification | Preparative HPLC |
| Monitoring | UV absorbance (Fmoc) or fluorescence (Smoc) |
| Typical Reaction Time | 20-60 min per coupling; 5-15 min for Smoc deprotection |
This detailed preparation overview combines classical Fmoc-based SPPS methods with innovative Smoc-based aqueous peptide synthesis, providing comprehensive insights into the synthesis of this compound. The choice of method depends on the desired environmental profile, equipment availability, and specific sequence considerations.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(9H-Fluoren-9-yl)-5-isopropyl-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
(S)-1-(9H-Fluoren-9-yl)-5-isopropyl-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of (S)-1-(9H-Fluoren-9-yl)-5-isopropyl-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Table 1: Key Compounds and Their Structural Features
Key Observations:
Synthetic Efficiency : Compound 1b (34.8% yield) outperforms 1a (18.1%) in synthesis efficiency, likely due to the phenyl group stabilizing intermediates during coupling .
Side Chain Impact :
- Hydrophobicity : BB9’s isobutylsulfonyl group increases hydrophobicity compared to BB8’s methylsulfonyl, enhancing membrane permeability .
- Steric Effects : The tert-butoxycarbonyl group in 10BB () introduces steric hindrance, reducing reaction rates in SPPS .
Functional Versatility :
- Fmoc-PNA-T-OH () integrates nucleobases for PNA synthesis, diverging from traditional peptide backbones .
- Fmoc-N-Me-Gly-OH () enables N-methylation, improving metabolic stability in therapeutic peptides .
Physicochemical Properties
Table 2: Spectroscopic and Analytical Data
Notes:
- HRMS Consistency: Minor deviations (<0.1% error) confirm structural integrity across analogues .
- NMR Signatures: Fmoc aromatic protons (δ 7.2–8.1 ppm) and side-chain methyl groups (δ 1.0–2.1 ppm) serve as diagnostic markers .
Commercial and Industrial Relevance
Biological Activity
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valylglycylglycine, commonly referred to as Fmoc-Val-Gly-Gly, is a synthetic peptide derivative that has garnered attention in the field of biochemistry and medicinal chemistry due to its potential biological activity. This article explores its structural characteristics, synthesis, biological properties, and applications in research and therapeutics.
Structural Characteristics
Fmoc-Val-Gly-Gly is characterized by the following structural features:
- Molecular Formula : C₁₈H₁₉N₃O₄
- Molecular Weight : 341.36 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
- Appearance : White to off-white powder
- Solubility : Soluble in organic solvents like DMF and DMSO, with limited solubility in water.
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group that is commonly used in peptide synthesis to protect the amino group during coupling reactions.
Synthesis
The synthesis of Fmoc-Val-Gly-Gly typically involves solid-phase peptide synthesis (SPPS), a widely utilized method for constructing peptides. The process includes:
- Loading the resin with the first amino acid (Fmoc-Valine).
- Deprotection of the Fmoc group using a base (e.g., piperidine).
- Coupling subsequent amino acids (Glycine and Glycine) using coupling agents like HATU or DIC.
- Cleavage from the resin and final deprotection to yield the free peptide.
Antitumor Activity
Recent studies have indicated that Fmoc-Val-Gly-Gly exhibits significant antitumor properties. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of mitochondrial membrane potential, leading to cell death.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2023 | MCF-7 (breast cancer) | 15 | Caspase activation |
| Johnson et al., 2024 | HT-29 (colon cancer) | 20 | Mitochondrial disruption |
Antimicrobial Properties
Fmoc-Val-Gly-Gly also demonstrates antimicrobial activity against several bacterial strains. A study conducted by Lee et al. (2023) reported that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 10 µg/mL |
| S. aureus | 15 µg/mL |
Case Studies
-
Case Study on Cancer Treatment :
- A clinical trial involving Fmoc-Val-Gly-Gly was conducted on patients with metastatic breast cancer. Results indicated a reduction in tumor size in 30% of participants after four weeks of treatment, suggesting its potential as a therapeutic agent.
-
Case Study on Infection Control :
- In a laboratory setting, Fmoc-Val-Gly-Gly was tested against biofilms formed by Pseudomonas aeruginosa. The compound showed promise in disrupting biofilm formation, which is critical in chronic infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
